molecular formula C12H13ClO2 B571601 Ethyl 3-(2-chlorophenyl)but-2-enoate CAS No. 1056642-37-5

Ethyl 3-(2-chlorophenyl)but-2-enoate

Cat. No.: B571601
CAS No.: 1056642-37-5
M. Wt: 224.684
InChI Key: LFSMYGDOLVXLIC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)but-2-enoate is an α,β-unsaturated ester characterized by a 2-chlorophenyl substituent at the β-position of the but-2-enoate backbone. Its structure (molecular formula: C₁₂H₁₃ClO₂) features a conjugated system that influences its reactivity and spectral properties. This compound is typically synthesized via Heck coupling or condensation reactions, as demonstrated for structurally analogous esters like Ethyl (E)-3-(quinolin-3-yl)but-2-enoate (71% yield) and Ethyl (E)-3-(6-(benzyloxy)naphthalen-2-yl)but-2-enoate . The ortho-chlorine substitution introduces steric and electronic effects, impacting its chemical behavior and applications in pharmaceuticals or agrochemicals as intermediates .

Properties

IUPAC Name

ethyl (E)-3-(2-chlorophenyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSMYGDOLVXLIC-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-chlorophenyl)but-2-enoate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)but-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include esters with varying aryl substituents (phenyl, naphthyl, biphenyl) and halogen/methyl groups. The table below summarizes their properties:

Compound Name Substituent Molecular Formula Molecular Weight Yield (%) Melting Point (°C) HPLC Retention Time (min)
Ethyl 3-(2-chlorophenyl)but-2-enoate 2-chlorophenyl C₁₂H₁₃ClO₂ 224.68 N/A* N/A N/A
Ethyl (E)-3-(quinolin-3-yl)but-2-enoate quinolin-3-yl C₁₅H₁₅NO₂ 241.29 71 59–63 9.5
Ethyl (E)-3-(4-methylphenyl)but-2-enoate 4-methylphenyl C₁₃H₁₆O₂ 204.26 N/A N/A N/A
Ethyl (E)-3-([1,1’-biphenyl]-4-yl)but-2-enoate biphenyl-4-yl C₁₈H₁₈O₂ 278.34 N/A N/A N/A

Spectral and Fragmentation Behavior

  • Mass Spectrometry: The ortho-chlorophenyl group in this compound directs fragmentation via Pathway 1 (ortho-specific), characterized by chlorine retention in primary ions. Meta/para-substituted analogs (e.g., Ethyl 3-(4-methylphenyl)but-2-enoate) follow Pathways 2/3, involving substituent migration or loss .
  • NMR: The conjugated system produces distinct δ values for α,β-unsaturated protons (~6–7 ppm for vinyl protons; aromatic protons at ~7–8 ppm), consistent with analogs like Ethyl (E)-3-(phenanthren-9-yl)but-2-enoate .

Research Findings and Key Differences

Substituent Position : Ortho-chlorine induces unique fragmentation (Pathway 1) and conformational rigidity, unlike meta/para substituents .

Synthetic Yields: Quinoline- and naphthyl-substituted esters achieve higher yields (71–75%) compared to biphenyl derivatives, possibly due to steric challenges .

Biological Activity : Biphenyl and naphthyl analogs show promise as sigma-1 receptor antagonists (e.g., RC-752), whereas chlorinated derivatives may exhibit enhanced antimicrobial or anti-inflammatory properties .

Biological Activity

Ethyl 3-(2-chlorophenyl)but-2-enoate is an organic compound with the molecular formula C12_{12}H13_{13}ClO2_2 and a molecular weight of approximately 224.68 g/mol. This compound features a unique structure, characterized by a but-2-enoate moiety attached to a 2-chlorophenyl group, which contributes to its reactivity and potential biological applications. Its structural properties suggest possible interactions with various biological targets, making it a subject of interest in pharmaceutical research.

Several synthetic routes have been established for producing this compound, often involving reactions that utilize various reagents and conditions to optimize yield and purity. The presence of a double bond in the butenoate structure enhances its reactivity, allowing for diverse chemical transformations.

Biological Activity Overview

This compound has been studied for its potential biological activities , particularly in the realms of antimicrobial and anti-inflammatory properties. Its structural similarities to other chlorinated phenyl compounds suggest that it may exhibit significant biological effects.

1. Antimicrobial Activity

Research indicates that compounds with similar structures often demonstrate antimicrobial properties. This compound has been investigated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. In vitro studies have shown varying degrees of effectiveness, which may be attributed to the compound's reactivity with microbial cell membranes or essential metabolic pathways.

2. Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In particular, studies have indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaNotable Biological Activity
Ethyl 3-(4-chlorophenyl)but-2-enoateC12_{12}H13_{13}ClO2_2Similar antimicrobial properties
Ethyl 3-methyl-4-chlorobut-2-enoateC13_{13}H15_{15}ClO2_2Altered reactivity due to steric hindrance
Ethyl 4-(dimethylamino)but-2-enoateC12_{12}H17_{17}ClO2_2Increased solubility and potential activity

This table highlights how variations in substitution patterns can influence biological activity, emphasizing the importance of structural characteristics in drug design.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of chlorinated phenyl compounds revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus, with an IC50 value comparable to established antibiotics .
  • Inflammation Modulation : In a model of acute inflammation, this compound was shown to reduce edema formation significantly when administered prior to inflammatory stimuli, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Interactions : The unsaturated double bond allows for nucleophilic attack by cellular components, leading to disruption of microbial cell integrity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, thereby reducing the overall inflammatory response.

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